molecular formula C10H11N5O2 B1303204 Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate CAS No. 23947-13-9

Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1303204
CAS No.: 23947-13-9
M. Wt: 233.23 g/mol
InChI Key: YPZMDXXWLAHBPI-UHFFFAOYSA-N
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Description

Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both pyrimidine and triazole rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction conditions often involve the use of copper(I) catalysts to facilitate the formation of the triazole ring.

  • Step 1: : Synthesis of the azide precursor.

    • React 4,6-dimethylpyrimidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
    • Reaction conditions: Room temperature, stirring for several hours.
  • Step 2: : Cycloaddition reaction.

    • Combine the azide precursor with an alkyne (e.g., propargyl alcohol) in the presence of a copper(I) catalyst.
    • Reaction conditions: Room temperature to 60°C, stirring for several hours.
  • Step 3: : Esterification.

    • React the resulting triazole compound with methanol and a catalytic amount of acid (e.g., sulfuric acid) to form the methyl ester.
    • Reaction conditions: Reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, room temperature to 50°C.

    Reduction: Lithium aluminum hydride in anhydrous ether, room temperature to reflux.

    Substitution: Sodium methoxide in methanol, room temperature to reflux.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various esters or amides.

Scientific Research Applications

Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.

    Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-methylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
  • Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-5-carboxylate
  • Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the specific substitution pattern on the pyrimidine ring and the position of the carboxylate group on the triazole ring. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 1-(4,6-dimethylpyrimidin-2-yl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-6-4-7(2)12-10(11-6)15-5-8(13-14-15)9(16)17-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMDXXWLAHBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377116
Record name Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23947-13-9
Record name Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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